BenchChemオンラインストアへようこそ!

N-(3-Hydroxyphenyl)Cinnamamide

Lipophilicity Drug-likeness Regioisomeric SAR

N-(3-Hydroxyphenyl)Cinnamamide (CAS 23478-25-3; also 616227-75-9 as Brexpiprazole Impurity is a meta-hydroxy-substituted cinnamamide derivative with molecular formula C₁₅H₁₃NO₂ and molecular weight 239.27 g/mol. The compound features a hydroxyl group at the 3-position of the anilide phenyl ring, distinguishing it from the 2-hydroxy (ortho) and 4-hydroxy (para) regioisomers.

Molecular Formula C15H13NO2
Molecular Weight 239.274
CAS No. 23478-25-3; 616227-75-9
Cat. No. B2697204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Hydroxyphenyl)Cinnamamide
CAS23478-25-3; 616227-75-9
Molecular FormulaC15H13NO2
Molecular Weight239.274
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)O
InChIInChI=1S/C15H13NO2/c17-14-8-4-7-13(11-14)16-15(18)10-9-12-5-2-1-3-6-12/h1-11,17H,(H,16,18)/b10-9+
InChIKeyIIFFDQOHESPFOL-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Hydroxyphenyl)Cinnamamide (CAS 23478-25-3) Sourcing Guide: Meta-Hydroxy Cinnamamide for Regiospecific Research and Analytical Applications


N-(3-Hydroxyphenyl)Cinnamamide (CAS 23478-25-3; also 616227-75-9 as Brexpiprazole Impurity 19) is a meta-hydroxy-substituted cinnamamide derivative with molecular formula C₁₅H₁₃NO₂ and molecular weight 239.27 g/mol [1]. The compound features a hydroxyl group at the 3-position of the anilide phenyl ring, distinguishing it from the 2-hydroxy (ortho) and 4-hydroxy (para) regioisomers. Its consensus LogP of 2.67 and topological polar surface area of 49.33 Ų place it within drug-like chemical space . The compound is commercially available at ≥97% purity with batch-specific certificates of analysis including NMR, HPLC, and GC , and is designated as Brexpiprazole Impurity 19 for pharmaceutical analytical method development and quality control [2].

Why N-(3-Hydroxyphenyl)Cinnamamide Cannot Be Replaced by N-(4-Hydroxyphenyl)Cinnamamide or N-(2-Hydroxyphenyl)Cinnamamide in Regiosensitive Applications


The three hydroxyphenyl cinnamamide regioisomers—3-hydroxy (meta), 4-hydroxy (para), and 2-hydroxy (ortho)—are not interchangeable despite sharing the identical molecular formula C₁₅H₁₃NO₂ and molecular weight 239.27 g/mol. The position of the hydroxyl group governs electronic distribution across the anilide ring, directly altering pKₐ (9.53 predicted for the 3-hydroxy isomer), LogP (2.67 consensus vs. ~2.25 for the 4-hydroxy isomer), aqueous solubility (0.0601 mg/mL vs. ~0.323 mg/mL for the 4-hydroxy analog), and hydrogen-bonding geometry . These physicochemical divergences translate into measurable differences in biological target engagement: the 4-hydroxy isomer inhibits sphingolipid delta(4)-desaturase DES1 with an IC₅₀ of 440 nM in Jurkat cells [1], while the 2-hydroxy isomer inhibits matrix metalloproteinase MMP2 with an IC₅₀ of 6.20 nM [2]. Substituting one regioisomer for another without experimental validation risks altering target selectivity, pharmacokinetic profiles, and synthetic intermediate reactivity.

Quantitative Differentiation Evidence: N-(3-Hydroxyphenyl)Cinnamamide vs. Closest Analogs


Meta-Hydroxyl Regioisomerism Confers a ~0.4 Log Unit Higher Lipophilicity Than the 4-Hydroxy Isomer, Altering Predicted Membrane Permeability

The meta-(3-hydroxy) substitution yields a consensus LogP of 2.67, approximately 0.4 log units higher than the para-(4-hydroxy) isomer (LogP ~2.25) . This difference, while modest, is expected to translate into increased passive membrane permeability, as LogP values between 2 and 3 are typically associated with optimal cellular uptake for drug-like molecules. The higher LogP of the 3-hydroxy isomer suggests enhanced partitioning into lipid bilayers compared to the 4-hydroxy analog, which may be advantageous for intracellular target engagement but requires empirical validation in a given cellular context.

Lipophilicity Drug-likeness Regioisomeric SAR

Aqueous Solubility: 5-Fold Lower Solubility Than the 4-Hydroxy Isomer Demands Formulation Strategy Attention

N-(3-Hydroxyphenyl)cinnamamide exhibits an aqueous solubility of 0.0601 mg/mL (0.251 mM), classifying it as poorly soluble according to the LogS scale (−3.6 ≤ LogS < −6) . In contrast, the 4-hydroxy regioisomer has an estimated water solubility of 0.323 mg/mL (WSKOW v1.41), approximately 5-fold higher . This solubility difference likely reflects the differential crystal packing and intermolecular hydrogen bonding enabled by the meta- vs. para-hydroxyl geometry. Researchers preparing dose-response solutions should note that concentrations above 0.25 mM will require co-solvents (e.g., DMSO) or vehicles, and direct aqueous dilution may precipitate the compound from stock solutions.

Aqueous solubility Formulation Biopharmaceutical classification

Brexpiprazole Impurity 19 Designation: A Regulated Analytical Reference Standard Unavailable from Generic Cinnamamide Vendors

CAS 616227-75-9 is the European Pharmacopoeia-recognized designation for (2E)-N-(3-hydroxyphenyl)-3-phenylprop-2-enamide as Brexpiprazole Impurity 19 [1]. This certified reference standard is supplied with comprehensive characterization data (HPLC purity, MS, ¹H and ¹³C NMR) compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Application (ANDA) or commercial production of Brexpiprazole [1]. The structurally related N-(3-methoxyphenyl)cinnamamide (CAS 127033-74-3) is designated as Brexpiprazole Impurity 85, not Impurity 19 [2]. No other hydroxyphenyl cinnamamide regioisomer holds a Brexpiprazole impurity designation, making the 3-hydroxy analog uniquely necessary for pharmaceutical analytical workflows requiring identification, quantification, and control of this specific process-related impurity.

Pharmaceutical impurity Analytical standard Quality control

Differential Biological Target Engagement: Meta-Hydroxy Regioisomer Shows Distinct In Vitro Pharmacological Profile from Para- and Ortho- Analogs

The three hydroxyphenyl cinnamamide regioisomers engage distinct biological targets with quantitatively divergent potencies. N-(4-Hydroxyphenyl)cinnamamide inhibits sphingolipid delta(4)-desaturase DES1 with an IC₅₀ of 440 nM in Jurkat clone E6-1 cells [1]. N-(2-Hydroxyphenyl)cinnamamide inhibits human recombinant MMP2 with an IC₅₀ of 6.20 nM [2]. Direct IC₅₀ data for N-(3-hydroxyphenyl)cinnamamide against these specific targets are not publicly available; however, regioisomeric SAR principles predict that the meta-hydroxyl geometry will produce a distinct activity fingerprint at each target, likely intermediate between ortho- and para- analogs or entirely divergent [3]. This pharmacological non-equivalence means that researchers cannot assume any regioisomer will substitute for another without empirical validation in the target assay of interest.

Target selectivity Structure-activity relationship Regioisomeric pharmacology

Procurement-Relevant Application Scenarios for N-(3-Hydroxyphenyl)Cinnamamide Driven by Quantitative Differentiation Evidence


Pharmaceutical Analytical Quality Control: Brexpiprazole Impurity 19 Certified Reference Standard

Analytical laboratories performing HPLC method development, method validation (AMV), or quality control (QC) for Brexpiprazole active pharmaceutical ingredient or finished dosage forms require CAS 616227-75-9 as Brexpiprazole Impurity 19. The compound is supplied with full characterization data (NMR, MS, HPLC purity) compliant with ICH and regional pharmacopoeial guidelines, enabling accurate identification, system suitability testing, and quantification of this specific process-related impurity in batch release and stability studies [1]. No other hydroxyphenyl cinnamamide regioisomer can legally or technically fulfill this regulatory function.

Medicinal Chemistry: Meta-Hydroxyphenyl Cinnamamide as a Scaffold for Regiospecific HDAC Inhibitor Optimization

The 3-hydroxycinnamamide scaffold has been validated as a productive starting point for histone deacetylase (HDAC) inhibitor development, with optimized derivatives (e.g., compound 7o) exhibiting pan-HDAC inhibitory activity exceeding that of the approved drug vorinostat (SAHA) [2]. N-(3-Hydroxyphenyl)cinnamamide serves as a key synthetic intermediate or comparative benchmark for medicinal chemistry programs exploring the structure-activity relationship of meta-substituted cinnamamide-based epigenetic modulators.

Drug Design: Leveraging Measured Physicochemical Properties for Lead Optimization

The experimentally determined LogP (2.67), aqueous solubility (0.0601 mg/mL), and TPSA (49.33 Ų) of N-(3-hydroxyphenyl)cinnamamide position it squarely within drug-like chemical space . Medicinal chemists performing multiparameter optimization can use these measured values—rather than computed predictions—to calibrate property-based design strategies, particularly when the meta-hydroxy regioisomer is identified as a preferred substitution pattern for balancing potency and permeability in central nervous system or intracellular targets.

Synthetic Chemistry: Regiospecific Building Block for PROTAC Linker and Bioconjugate Assembly

The meta-hydroxy group on the anilide ring of N-(3-hydroxyphenyl)cinnamamide provides a nucleophilic handle for O-alkylation, Mitsunobu coupling, and esterification reactions that proceed with distinct regioselectivity compared to the para-isomer due to steric and electronic effects [1]. This makes the 3-hydroxy isomer a preferred building block when the synthetic route requires that the cinnamamide moiety be tethered through the meta-position, as in the construction of PROTAC (PROteolysis TArgeting Chimera) linkers or fluorescent probe conjugates where attachment geometry influences ternary complex formation and degradation efficiency.

Quote Request

Request a Quote for N-(3-Hydroxyphenyl)Cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.